molecular formula C11H12F2O2 B7893017 Tert-butyl 2,5-difluorobenzoate

Tert-butyl 2,5-difluorobenzoate

Cat. No.: B7893017
M. Wt: 214.21 g/mol
InChI Key: MFHQVNQGHHWQSU-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-difluorobenzoate is a fluorinated aromatic ester featuring a tert-butyl ester group and fluorine substituents at the 2- and 5-positions of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing triazolo-fused heterocycles, as demonstrated in the preparation of tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate (70% yield) . Its molecular structure (C${11}$H${12}$F$2$O$2$) confers steric bulk from the tert-butyl group and electron-withdrawing effects from fluorine, influencing reactivity and stability. Spectral characterization includes a mass spectrometry (MS) molecular ion peak at m/z = 348 [M+H]$^+$ for derivatives and distinct $^1$H NMR signals (e.g., δ 1.60 ppm for tert-butyl protons) .

Properties

IUPAC Name

tert-butyl 2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHQVNQGHHWQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-difluorobenzoate typically involves the esterification of 2,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile.

    Hydrolysis: 2,5-difluorobenzoic acid and tert-butyl alcohol.

    Reduction: Reduced benzoate derivatives.

Scientific Research Applications

Tert-butyl 2,5-difluorobenzoate is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-difluorobenzoate involves its interaction with molecular targets through its ester and fluorine groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Fluorine Substitution Patterns

The position of fluorine substituents on the benzoate ring significantly impacts electronic and steric properties:

Compound Fluorine Positions Molecular Formula Molecular Weight (g/mol) Key Applications
tert-Butyl 2,5-difluorobenzoate 2,5 C${11}$H${12}$F$2$O$2$ 214.21 Pharmaceutical intermediates
Phenyl 2,4-difluorobenzoate 2,4 C${13}$H${8}$F$2$O$2$ 234.19 Laboratory reagents
Phenyl 3,4-difluorobenzoate 3,4 C${13}$H${8}$F$2$O$2$ 234.19 Specialty chemicals
  • Electronic Effects : The 2,5-difluoro substitution creates a para-directing electron-withdrawing effect, enhancing electrophilic substitution reactivity compared to ortho/meta fluorine arrangements (e.g., 2,4- or 3,4-substituted analogues) .

Ester Group Variations: tert-Butyl vs. Phenyl

Parameter This compound Phenyl 2,4-Difluorobenzoate
Ester Group tert-Butyl (C$4$H$9$) Phenyl (C$6$H$5$)
Solubility Likely higher in organic solvents Lower polarity; variable solubility
Stability Acid-labile (tert-butyl cleavage) More stable under acidic conditions
Commercial Availability 1 supplier (specialty chemical) Readily available (>95% purity)
Price (per gram) Not disclosed ¥6,300 (bulk purchase)
  • Synthetic Utility : The tert-butyl group is often employed as a protecting group in multi-step syntheses due to its ease of removal under acidic conditions, whereas phenyl esters are typically terminal products or reagents .

Comparison with Nicotinate Derivatives

Tert-butyl 2,5-difluoronicotinate (C${10}$H${11}$F$2$NO$2$), a pyridine-based analogue, differs in electronic properties due to the nitrogen atom in the aromatic ring:

  • Electronic Effects : The pyridine nitrogen increases electron deficiency, enhancing reactivity toward nucleophiles compared to benzoate derivatives .
  • Applications : Nicotinate derivatives are less commonly used in pharmaceuticals but may serve as precursors for nitrogen-containing heterocycles .

Biological Activity

Tert-butyl 2,5-difluorobenzoate is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C11H12F2O2C_{11}H_{12}F_2O_2 and a molecular weight of approximately 220.21 g/mol. The structure includes a tert-butyl group and two fluorine atoms positioned at the 2 and 5 positions of the benzoate moiety. The presence of fluorine enhances the compound's lipophilicity and chemical stability, making it an attractive candidate for drug development.

Research indicates that this compound interacts with specific enzymes and receptors within biological systems. These interactions can modulate enzymatic activity or receptor signaling pathways critical for various biological processes. For instance, compounds that inhibit pathways associated with cell growth have implications in cancer therapy due to their ability to influence tumorigenesis processes.

Table 1: Comparison of Biological Activity

Compound NameMechanism of ActionPotential Applications
This compoundInhibits Raf kinase pathwayCancer therapy
Tert-butyl 3-amino-2,6-difluorobenzoateModulates cell proliferationAntitumor agent
Ethyl 4-amino-3,5-difluorobenzoateAffects different signaling pathwaysAnticancer research

Case Studies

  • Antitumor Activity : In a study evaluating various benzoate derivatives, this compound demonstrated significant inhibitory effects on tumor cell lines. The compound's ability to interfere with growth factor signaling pathways was noted as a key mechanism contributing to its antitumor properties.
  • Cytotoxicity Tests : Cytotoxicity assays conducted on several cancer cell lines (including HeLa and MCF-7) revealed that this compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development.
  • Enzymatic Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could act as a competitive inhibitor in certain metabolic pathways, further supporting its role in modulating biological activity.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. The synthesis typically involves reactions such as:

  • Formation of the Benzoate Moiety : Utilizing standard esterification techniques.
  • Fluorination Steps : Employing selective fluorination methods to introduce fluorine at the desired positions on the aromatic ring.

These synthetic routes are crucial for producing sufficient quantities of the compound for extensive biological testing.

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